Lipophilicity (XLogP3) Across 2-Substituted Analogs
The 2-chloro substituent confers a computed lipophilicity (XLogP3 = 3.5) that is intermediate among the halogen-substituted analogs. This value is approximately 0.8 log units higher than the 2-fluoro analog and approximately 0.6 log units lower than the 2-trifluoromethyl analog [1]. The para-unsubstituted analog (CAS 953150-58-8, N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)pivalamide) shows a lower XLogP3 (~2.9) due to the absence of the ortho chlorine, demonstrating that the 2-chloro substitution pattern directly modulates lipophilicity [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 3.5 |
| Comparator Or Baseline | 2-Fluoro analog: XLogP3 ≈ 2.7 (estimated); 2-CF₃ analog: XLogP3 ≈ 4.1 (estimated); Unsubstituted para analog (CAS 953150-58-8): XLogP3 ≈ 2.9 |
| Quantified Difference | +0.8 log units vs. 2-fluoro; −0.6 vs. 2-CF₃; +0.6 vs. unsubstituted para analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem); values for comparators estimated from structural analogs |
Why This Matters
Lipophilicity is a primary determinant of membrane permeability, solubility, and metabolic clearance; the intermediate XLogP3 of the 2-chloro compound positions it favorably for oral bioavailability optimization in kinase drug discovery programs.
- [1] PubChem. (2024). Computed Properties for CID 16886060. XLogP3-AA = 3.5. View Source
- [2] PubChem. Chemical and Physical Properties for structurally related imidazo[1,2-b]pyridazine pivalamide analogs. View Source
